

In-Depth Technical Guide: Binding Affinity of Inhibitors to HIV-1 Protease

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Compound of Interest

Compound Name: *HIV-1 protease-IN-2*

Cat. No.: *B15141355*

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Disclaimer: Extensive searches for a specific compound designated "**HIV-1 protease-IN-2**" did not yield any publicly available scientific data. Therefore, this guide has been prepared using the well-characterized, FDA-approved HIV-1 protease inhibitor Darunavir as a representative example to illustrate the requested data presentation, experimental protocols, and visualizations. The principles and methodologies described are broadly applicable to the study of other HIV-1 protease inhibitors.

Introduction to HIV-1 Protease and its Inhibition

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.^{[1][2]} It is an aspartyl protease responsible for the cleavage of newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.^{[1][3]} This maturation process is essential for the production of infectious virions.^{[1][4]} Consequently, HIV-1 protease is a primary target for antiretroviral therapy.^{[1][5]}

HIV-1 protease inhibitors are designed to bind to the active site of the enzyme, mimicking the transition state of the natural substrate and preventing the cleavage of the polyproteins.^[1] This action results in the production of immature, non-infectious viral particles.^[1] The binding affinity of these inhibitors to the protease is a key determinant of their potency and clinical efficacy.

Quantitative Binding Affinity of Darunavir to HIV-1 Protease

The binding affinity of an inhibitor to its target enzyme can be quantified by several parameters, most commonly the inhibition constant (K_i). A lower K_i value indicates a higher binding affinity and greater potency. The data presented below for Darunavir has been compiled from various studies.

Parameter	Value	Enzyme Variant	Notes	Source
K_i	0.17 nM	HIV-2 Protease	For comparison, the affinity to HIV-2 protease is 17 times weaker than to HIV-1 protease.	[6] [7] [8]
K_i	< 5 pM	Wild-Type HIV-1 Protease	The binding affinity was below the limit of detection in this particular assay, indicating very high potency.	[9]

Experimental Protocol: Determining Binding Affinity via FRET Assay

Fluorescence Resonance Energy Transfer (FRET) assays are a common and sensitive method for determining the activity of HIV-1 protease and the potency of its inhibitors.[\[10\]](#)[\[11\]](#) The following is a generalized protocol based on commercially available kits and published research.[\[10\]](#)[\[12\]](#)

Objective: To determine the inhibition constant (K_i) of an inhibitor against HIV-1 protease.

Materials:

- Recombinant HIV-1 Protease

- FRET-based peptide substrate with a cleavage site for HIV-1 protease, flanked by a fluorophore and a quencher.[\[10\]](#)[\[11\]](#)
- Assay Buffer
- Test Inhibitor (e.g., Darunavir) at various concentrations
- Control Inhibitor (e.g., Pepstatin A)
- Microplate reader capable of fluorescence detection at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 490/530 nm or 330/450 nm).[\[10\]](#)
- 96-well or 384-well black microplates.[\[10\]](#)

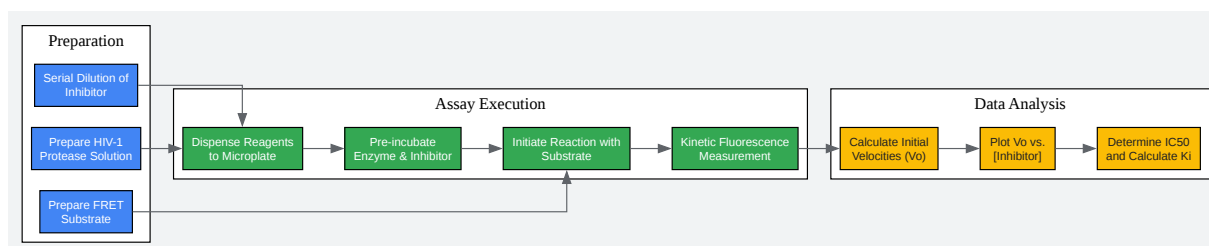
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the FRET substrate in an appropriate solvent (e.g., DMSO).
 - Prepare serial dilutions of the test inhibitor and the control inhibitor.
 - Dilute the HIV-1 protease to the desired working concentration in cold assay buffer.
- Assay Setup:
 - In a 96-well plate, add the assay buffer to all wells.
 - Add the serially diluted test inhibitor to the sample wells.
 - Add the control inhibitor to the positive control wells.
 - Add a corresponding volume of solvent (e.g., DMSO) to the no-inhibitor control wells.
 - Add the diluted HIV-1 protease to all wells except for the substrate-only control wells.
 - Incubate the plate for a specified time (e.g., 15-60 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[\[12\]](#)

- Initiation of Reaction and Measurement:
 - Add the FRET substrate to all wells to initiate the enzymatic reaction.
 - Immediately place the plate in the microplate reader.
 - Measure the fluorescence intensity kinetically over a period of time (e.g., 1-3 hours) at the specified excitation and emission wavelengths. The cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
- Data Analysis:
 - Calculate the initial reaction velocity (V_0) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
 - Plot the reaction velocity against the inhibitor concentration.
 - Fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC_{50} value.
 - Convert the IC_{50} value to the K_i value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (K_m).

Visualizations

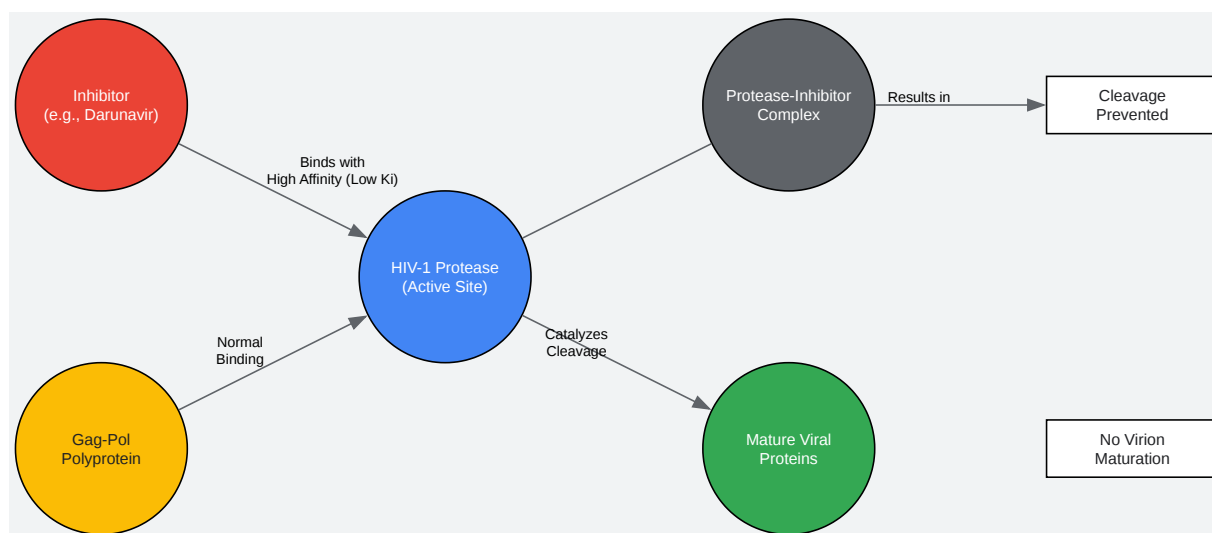
Experimental Workflow for FRET-based Inhibition Assay



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Caption: Workflow for determining inhibitor K_i using a FRET assay.

Conceptual Diagram of HIV-1 Protease Inhibition



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Caption: Competitive inhibition of HIV-1 protease by a high-affinity inhibitor.

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